molecular formula C18H17BrN2O3S B2929945 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one CAS No. 1799263-17-4

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one

Cat. No. B2929945
CAS RN: 1799263-17-4
M. Wt: 421.31
InChI Key: ZSDNHJDLWFOMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones. It is a synthetic molecule that has gained attention due to its potential applications in scientific research.

Scientific Research Applications

Medicinal Chemistry Applications

This compound, along with its derivatives, has been explored for its potential as novel nonpeptide inhibitors with significant selectivity and inhibition capabilities against certain enzymes or biological targets. For example, studies on structurally related compounds have shown that derivatives of the imidazolidinone class exhibit inhibitory activities against human heart chymase, an enzyme implicated in cardiovascular diseases. Such compounds have been synthesized and evaluated, revealing that specific substituents enhance activity and selectivity, providing a basis for further development of therapeutic agents (S. Niwata et al., 1997).

Antimicrobial and Antioxidant Activity

Compounds with similar scaffolds have been synthesized and tested for their antimicrobial and antioxidant properties. This research avenue is crucial as it contributes to the discovery of new drugs with potential applications in treating infections and diseases caused by oxidative stress. Although the direct studies on 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one were not available, closely related chemical entities have shown promising results in preliminary screenings, indicating a potential for further exploration in this area.

Catalysis and Green Chemistry

Research has also focused on the use of related imidazolidinone compounds in catalysis and green chemistry applications. For instance, ionic liquids derived from imidazolidinone structures have been utilized as catalysts and solvents in various organic reactions, promoting more sustainable and environmentally friendly chemical processes. These studies underscore the versatility of the imidazolidinone scaffold in promoting efficient chemical transformations, with potential implications for industrial applications (Hongshuai Gao et al., 2010).

properties

IUPAC Name

1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-20-17(22)13-21(18(20)15-5-3-2-4-6-15)25(23,24)12-11-14-7-9-16(19)10-8-14/h2-12,18H,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDNHJDLWFOMPA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(CC1=O)S(=O)(=O)C=CC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(N(CC1=O)S(=O)(=O)/C=C/C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.